molecular formula C5H8N2O2 B13529947 2-(Isoxazol-3-yloxy)ethan-1-amine

2-(Isoxazol-3-yloxy)ethan-1-amine

Cat. No.: B13529947
M. Wt: 128.13 g/mol
InChI Key: UJYKLBRPZOBVAE-UHFFFAOYSA-N
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Description

2-(1,2-oxazol-3-yloxy)ethan-1-amine is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-oxazol-3-yloxy)ethan-1-amine typically involves the reaction of 3-hydroxyoxazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-oxazol-3-yloxy)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

2-(1,2-oxazol-3-yloxy)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(1,2-oxazol-3-yloxy)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-oxazol-5-yl)ethan-1-amine: Similar structure but different position of the nitrogen atom.

    2-(1,2,4-oxadiazol-3-yloxy)ethan-1-amine: Contains an additional nitrogen atom in the ring.

    2-(1,2-isoxazol-3-yloxy)ethan-1-amine: Isoxazole derivative with similar properties

Uniqueness

2-(1,2-oxazol-3-yloxy)ethan-1-amine is unique due to its specific arrangement of atoms in the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2-(1,2-oxazol-3-yloxy)ethanamine

InChI

InChI=1S/C5H8N2O2/c6-2-4-8-5-1-3-9-7-5/h1,3H,2,4,6H2

InChI Key

UJYKLBRPZOBVAE-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1OCCN

Origin of Product

United States

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